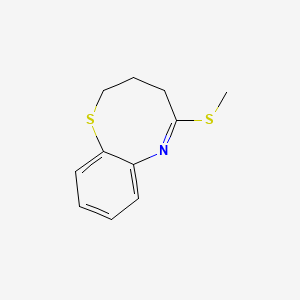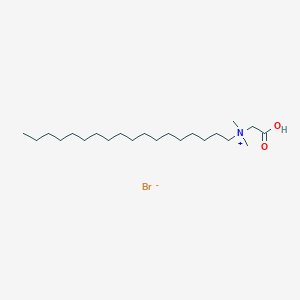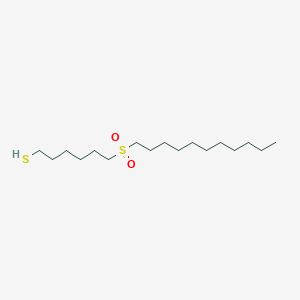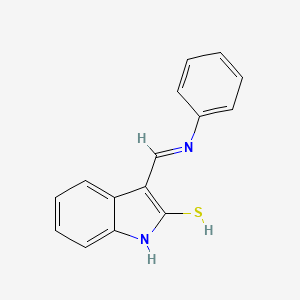![molecular formula C16H27O3P B14275947 Phosphonic acid, [(4-methylphenyl)methyl]-, bis(1,1-dimethylethyl) ester CAS No. 174969-89-2](/img/structure/B14275947.png)
Phosphonic acid, [(4-methylphenyl)methyl]-, bis(1,1-dimethylethyl) ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphonic acid, [(4-methylphenyl)methyl]-, bis(1,1-dimethylethyl) ester is an organophosphorus compound It is characterized by the presence of a phosphonic acid group bonded to a [(4-methylphenyl)methyl] group and two bis(1,1-dimethylethyl) ester groups
準備方法
Synthetic Routes and Reaction Conditions
Phosphonic acid esters are typically synthesized through the Michaelis-Arbuzov reaction. This involves the reaction of a trialkyl phosphite with an alkyl halide. For the synthesis of phosphonic acid, [(4-methylphenyl)methyl]-, bis(1,1-dimethylethyl) ester, the following steps are generally followed:
Starting Materials: Trimethyl phosphite and [(4-methylphenyl)methyl] bromide.
Reaction Conditions: The reaction is carried out under an inert atmosphere, typically nitrogen, at elevated temperatures (around 100-150°C).
Procedure: The trimethyl phosphite reacts with [(4-methylphenyl)methyl] bromide to form the desired phosphonic acid ester.
Industrial Production Methods
Industrial production of phosphonic acid esters often involves large-scale Michaelis-Arbuzov reactions. The process is optimized for high yield and purity, with careful control of reaction conditions to minimize by-products.
化学反応の分析
Types of Reactions
Phosphonic acid, [(4-methylphenyl)methyl]-, bis(1,1-dimethylethyl) ester undergoes various chemical reactions, including:
Oxidation: The ester groups can be oxidized to form phosphonic acid derivatives.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as alkyl halides or alcohols can be used for substitution reactions.
Major Products
The major products formed from these reactions include various phosphonic acid derivatives and substituted phosphonic acid esters.
科学的研究の応用
Phosphonic acid, [(4-methylphenyl)methyl]-, bis(1,1-dimethylethyl) ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioisostere for phosphate groups in biochemical studies.
Medicine: Explored for its potential use in drug development, particularly as a component of antiviral and anticancer agents.
Industry: Utilized as a stabilizer in plastics and as an additive in lubricants and coatings.
作用機序
The mechanism of action of phosphonic acid, [(4-methylphenyl)methyl]-, bis(1,1-dimethylethyl) ester involves its interaction with molecular targets such as enzymes and receptors. The phosphonic acid group can mimic phosphate groups, allowing the compound to inhibit or activate specific biochemical pathways. This property is particularly useful in drug design, where the compound can be used to modulate enzyme activity.
類似化合物との比較
Similar Compounds
Phosphonic acid, bis(1-methylethyl) ester: Similar in structure but lacks the [(4-methylphenyl)methyl] group.
Phosphonic acid, [[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]-, monoethyl ester: Contains a different aromatic group and ester configuration.
Uniqueness
Phosphonic acid, [(4-methylphenyl)methyl]-, bis(1,1-dimethylethyl) ester is unique due to its specific [(4-methylphenyl)methyl] group, which imparts distinct chemical and biological properties. This makes it particularly valuable in applications requiring precise molecular interactions.
特性
CAS番号 |
174969-89-2 |
|---|---|
分子式 |
C16H27O3P |
分子量 |
298.36 g/mol |
IUPAC名 |
1-[bis[(2-methylpropan-2-yl)oxy]phosphorylmethyl]-4-methylbenzene |
InChI |
InChI=1S/C16H27O3P/c1-13-8-10-14(11-9-13)12-20(17,18-15(2,3)4)19-16(5,6)7/h8-11H,12H2,1-7H3 |
InChIキー |
KYLNDBXZFMSMIV-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)CP(=O)(OC(C)(C)C)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,3-Propanedione, 1,3-bis[4-(trifluoromethyl)phenyl]-](/img/structure/B14275868.png)

![Pyridine, 3-bromo-5-chloro-2-[4-[(tetrahydro-2H-pyran-2-yl)oxy]butyl]-](/img/structure/B14275880.png)
![Acetic acid, [4-(hydroxymethyl)phenoxy]-, cyanomethyl ester](/img/structure/B14275881.png)
![N-Benzyl-N-[cyano(phenyl)methyl]acetamide](/img/structure/B14275885.png)
![Glycine, N-[1-(2-hydroxyphenyl)ethylidene]-](/img/structure/B14275886.png)





![4,4'-[(4-Hydroxyphenyl)methylene]bis(2-cyclohexyl-5-methylphenol)](/img/structure/B14275940.png)

![Benz[3,4]anthra[2,1-b]oxepin](/img/structure/B14275955.png)
